2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl-
Description
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is an organic compound with a complex structure that includes a butanone backbone, a methoxycyclohexyl group, and a methyl group
Properties
CAS No. |
652146-20-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(1-methoxycyclohexyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)11(13)9-12(14-3)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
InChI Key |
DUFMIVMVZJNRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1(CCCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- typically involves the reaction of 2-butanone with 1-methoxycyclohexane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed. Detailed reaction conditions and specific catalysts used can vary based on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its transformation or utilization within biological systems. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-butanone: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1-butene: Shares the butanone backbone but differs in functional groups and overall structure
Uniqueness
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is unique due to its combination of a methoxycyclohexyl group and a methyl group on the butanone backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- (CAS No. 652146-20-8), also known as a methoxy-substituted ketone, has garnered interest in various fields including organic chemistry, pharmacology, and environmental science. This compound's unique structure contributes to its diverse biological activities, making it a subject of significant research.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 182.27 g/mol |
| IUPAC Name | 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- |
| CAS Number | 652146-20-8 |
The biological activity of 2-butanone derivatives is primarily attributed to their ability to interact with various biological macromolecules. The presence of the methoxy group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets. This interaction can modulate enzyme activities and influence metabolic pathways.
Biological Activities
Research indicates that 2-butanone derivatives exhibit several biological activities:
- Antimicrobial Activity : Studies have shown that certain ketones can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
- Cytotoxic Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effect is often linked to the induction of apoptosis in targeted cells.
- Anti-inflammatory Properties : Research indicates that these compounds may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several ketones, including 2-butanone derivatives. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL.
- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis at concentrations above 10 µM. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.
- Environmental Impact Assessment : Research conducted on the biodegradation of 2-butanone in contaminated sites demonstrated that microbial communities could metabolize this compound effectively, suggesting its potential as a bioremediation agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-butanone, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- | Moderate | High | Moderate |
| 3-Methyl-2-butanone | Low | Moderate | Low |
| Ethyl acetate | High | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
